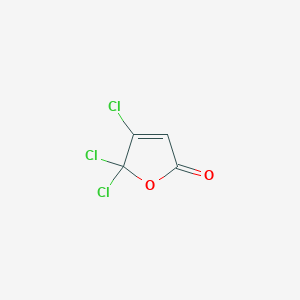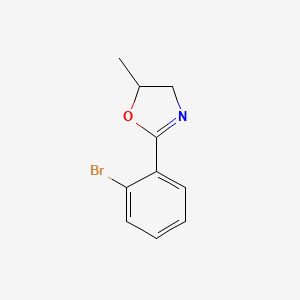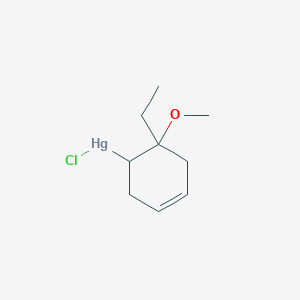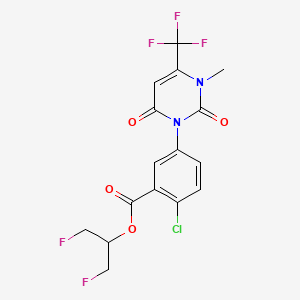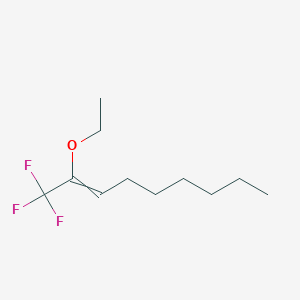
2-Ethoxy-1,1,1-trifluoronon-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,1,1-trifluoronon-2-ene is an organic compound with the molecular formula C11H19F3O This compound is characterized by the presence of an ethoxy group and three fluorine atoms attached to a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1-trifluoronon-2-ene typically involves the reaction of a nonene derivative with ethoxy and trifluoromethylating agents. One common method includes the use of ethyl alcohol and trifluoromethyl iodide under basic conditions to introduce the ethoxy and trifluoromethyl groups, respectively. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-1,1,1-trifluoronon-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,1,1-trifluoronon-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which are important in drug discovery and development.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Ethoxy-1,1,1-trifluoronon-2-ene exerts its effects depends on the specific application. In chemical reactions, the ethoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can stabilize reaction intermediates and alter the compound’s reactivity.
In biological systems, the compound’s fluorinated nature can enhance its interaction with biological targets, such as enzymes or receptors, by improving binding affinity and metabolic stability. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the fluorinated analogs being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethoxy-1,1,1-trifluoropropane
- 2-Ethoxy-1,1,1-trifluorobutane
- 2-Ethoxy-1,1,1-trifluoropentane
Comparison: Compared to these similar compounds, 2-Ethoxy-1,1,1-trifluoronon-2-ene has a longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The presence of the ethoxy and trifluoromethyl groups in different positions can also affect the compound’s reactivity and potential applications. The unique combination of these functional groups in this compound makes it particularly valuable for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
136430-44-9 |
|---|---|
Molekularformel |
C11H19F3O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-ethoxy-1,1,1-trifluoronon-2-ene |
InChI |
InChI=1S/C11H19F3O/c1-3-5-6-7-8-9-10(15-4-2)11(12,13)14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
HFUNLIPNDHKHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


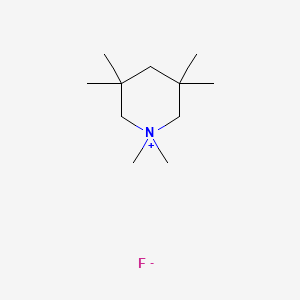
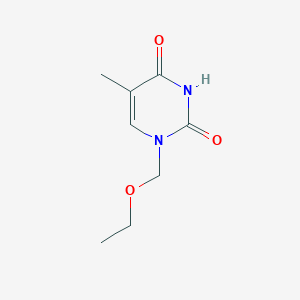
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
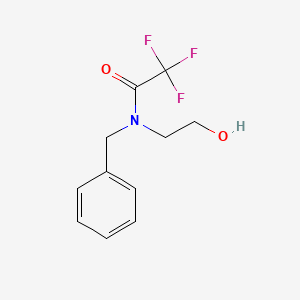
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
